molecular formula C10H6N3O2+ B14660982 1-Nitronaphthalene-2-diazonium CAS No. 46384-06-9

1-Nitronaphthalene-2-diazonium

Cat. No.: B14660982
CAS No.: 46384-06-9
M. Wt: 200.17 g/mol
InChI Key: GESAHNLNDZGORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitronaphthalene-2-diazonium is an organic compound belonging to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring this compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitro (-NO₂) and diazonium functional groups

Preparation Methods

1-Nitronaphthalene-2-diazonium can be synthesized through a multi-step process involving nitration and diazotization reactions:

    Nitration of Naphthalene: The nitration of naphthalene is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Diazotization: The 1-nitronaphthalene is then subjected to diazotization.

Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Nitronaphthalene-2-diazonium undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-nitronaphthalene-2-diazonium involves its reactivity as a diazonium salt. The diazonium group is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in various chemical transformations .

Properties

CAS No.

46384-06-9

Molecular Formula

C10H6N3O2+

Molecular Weight

200.17 g/mol

IUPAC Name

1-nitronaphthalene-2-diazonium

InChI

InChI=1S/C10H6N3O2/c11-12-9-6-5-7-3-1-2-4-8(7)10(9)13(14)15/h1-6H/q+1

InChI Key

GESAHNLNDZGORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+]#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.